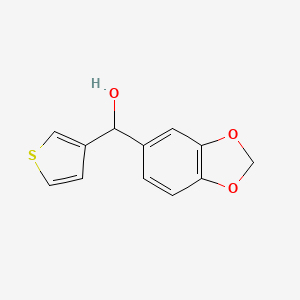

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUSCGIXDVLJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in polar aprotic solvents

An In-depth Technical Guide to the Solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a heterocyclic aromatic alcohol of interest in synthetic chemistry and drug discovery. Given the absence of specific published solubility data for this compound, this document establishes a predictive framework based on first principles of physical organic chemistry and analysis of structurally analogous compounds. We delve into the theoretical underpinnings of solubility in polar aprotic solvents, detailing the molecular interactions that govern the dissolution process. A predictive analysis suggests favorable solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). To empower researchers to generate empirical data, a rigorous, step-by-step experimental protocol for solubility determination using the equilibrium shake-flask method is provided. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for applications ranging from reaction optimization to formulation development.

Introduction: The Compound of Interest

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a molecule possessing a unique combination of structural motifs: a polar hydroxyl group capable of hydrogen bonding, a benzodioxole moiety, and two aromatic rings (phenyl and thienyl). This architecture makes it a potentially valuable intermediate in the synthesis of more complex molecular targets.

Understanding the solubility of this compound is paramount for its practical application. Key processes where solubility data is critical include:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in a single phase for optimal reaction kinetics.

-

Purification: Designing effective crystallization or chromatographic purification strategies.

-

Biological Screening: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results.

-

Formulation Development: Creating stable and bioavailable formulations for potential therapeutic agents.

This guide will systematically explore the factors influencing its dissolution in polar aprotic solvents, a class of solvents widely used in both synthesis and analysis.

Caption: Predicted solvation via dipole-dipole interactions in DMSO.

Predictive Solubility Analysis Based on Structural Analogs

-

Piperonyl Alcohol (3,4-(Methylenedioxy)phenylmethanol): This analog, which lacks the thienyl group, is described as soluble in organic solvents. [1]* 3-Thienylmethanol: This precursor is slightly soluble in water, indicating some degree of polarity. [2]* [5-(2-Thienyl)-3-isoxazolyl]methanol: This more complex heterocyclic methanol demonstrates excellent solubility in DMSO at 100 mg/mL. [3]This is a strong indicator that the combination of a hydroxyl group with heterocyclic rings is highly compatible with polar aprotic solvents.

Analysis: The target molecule's hydroxyl group is the primary driver for its solubility in polar solvents. The ether linkages of the methylenedioxy group and the sulfur atom in the thiophene ring contribute to the overall polarity. While the aromatic rings are nonpolar, the molecule is not large enough for their nonpolar character to dominate.

Prediction: Based on this analysis, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is predicted to have:

-

High solubility in strong polar aprotic solvents like DMSO and DMF.

-

Moderate to good solubility in acetonitrile.

-

Moderate solubility in THF.

| Analogous Compound | Relevant Solvent | Reported Solubility | Citation |

| [5-(2-Thienyl)-3-isoxazolyl]methanol | DMSO | 100 mg/mL | [3] |

| Piperonyl Alcohol | Organic Solvents | Soluble (Qualitative) | [1] |

| 3-Thienylmethanol | Water | Slightly Soluble (Qualitative) | [2] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound. [4]

Materials and Reagents

-

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (solid, >98% purity)

-

Anhydrous HPLC-grade solvents: DMSO, DMF, Acetonitrile, THF

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer and orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Add an excess amount of the solid compound (e.g., 10-20 mg) to several vials for each solvent to be tested. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired polar aprotic solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual confirmation of remaining solid is necessary.

Part B: Sample Processing and Analysis

-

After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all particulate matter.

-

Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of the solute.

Part C: Data Calculation

-

Use the concentration obtained from the analytical instrument and the dilution factor to calculate the concentration of the original saturated solution.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

The procedure should be performed in triplicate for each solvent to ensure reproducibility and statistical validity.

Conclusion

While direct published data for the solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in polar aprotic solvents is scarce, a robust scientific prediction can be made based on its molecular structure and data from analogous compounds. The presence of a hydroxyl group strongly suggests favorable interactions with polar solvents like DMSO and DMF. This guide provides the necessary theoretical background for understanding these interactions and, crucially, a detailed experimental protocol that enables researchers to generate the precise, high-quality data required for their work. The application of this standardized methodology will facilitate the effective use of this compound in chemical synthesis, purification, and biomedical research.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Klamt, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility and distribution. (2025, December 11). Retrieved from [Link]

-

Piperonyl Alcohol; Piperonol; 3,4-(Methylenedioxy)phenylmethanol. (n.d.). SYNTHETIKA. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]

-

Polar aprotic solvent. (n.d.). Wikipedia. Retrieved from [Link]

-

DMSO. (n.d.). gChem. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Solvent Miscibility and Polarity Chart. (n.d.). Organometallics. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

Sources

Comparative Electronic and Metabolic Profiling: 3,4-Methylenedioxyphenyl vs. 3-Thienyl Moieties

Executive Summary

This technical guide analyzes the bioisosteric replacement of the 3,4-methylenedioxyphenyl (1,3-benzodioxole) moiety with a 3-thienyl group. While both serve as electron-rich, lipophilic scaffolds in drug design (e.g., PDE5 inhibitors, SERT modulators), they diverge critically in their electronic topography and metabolic liabilities.

-

3,4-Methylenedioxyphenyl (MDO): Characterized by a "push-pull" electronic system (+M/-I effects). It is a known structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes due to carbene formation.

-

3-Thienyl: A

-excessive heteroaromatic ring acting as a phenyl bioisostere. It offers distinct steric advantages over the 2-thienyl isomer but carries the risk of S-oxidation and subsequent Michael acceptor formation.

Electronic Topography & Physicochemical Properties[1]

Electronic Distribution

The electronic behavior of these groups dictates their binding affinity (

-

3,4-Methylenedioxyphenyl (MDO): The strained five-membered ether ring forces the oxygen lone pairs into alignment with the aromatic

-system.-

Resonance (+M): Strong electron donation into the phenyl ring.

-

Induction (-I): The electronegative oxygens withdraw electron density through the

-framework. -

Net Effect: The ring is electron-rich but susceptible to radical attack at the methylene bridge (

).

-

-

3-Thienyl: Unlike the 6-membered phenyl ring, thiophene is a 5-membered, 6-

-electron system.- -Excessive: The sulfur atom donates a lone pair into the ring system, creating a higher electron density per carbon than benzene.

-

Vector: The 3-position is electronically more similar to benzene than the 2-position, making it a superior bioisostere for avoiding excessive metabolic clearance, though it remains more reactive than phenyl.

Quantitative Comparison (Hammett & Lipophilicity)

| Property | 3,4-Methylenedioxyphenyl | 3-Thienyl | Phenyl (Reference) |

| Electronic Nature | Electron Donor ( | Neutral ( | |

| Steric Geometry | Planar, bicyclic | Planar, 5-membered | Planar, 6-membered |

| Lipophilicity ( | +0.1 to +0.3 (vs Phenyl) | -0.1 to +0.1 (vs Phenyl) | 0.0 |

| Metabolic Risk | High (CYP Inhibition) | Moderate (S-oxidation) | Low (Hydroxylation) |

| Key Interaction |

Note: The Hammett

for MDO is estimated based on the composite effect of meta- and para-alkoxy substituents.

Metabolic Fate: The Critical Differentiator

The choice between these two moieties is often decided by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles rather than potency.

MDO: The Carbene Trap (Mechanism-Based Inhibition)

The MDO group is a classic "suicide substrate" for CYP450s (specifically CYP2D6 and CYP3A4).

-

H-Abstraction: CYP abstracts a hydrogen from the methylene bridge.

-

Hydroxylation: Formation of an unstable hemiacetal.

-

Carbene Formation: Loss of water generates a reactive carbene.

-

Complexation: The carbene coordinates irreversibly with the heme iron (Fe) of the CYP enzyme, permanently inactivating it (Quasi-irreversible inhibition).

3-Thienyl: S-Oxidation and Ring Opening

Thiophene metabolism proceeds via the sulfur atom.

-

S-Oxidation: CYP oxidation yields a thiophene S-oxide.[1]

-

Epoxidation: Alternative pathway forming thiophene epoxide.

-

Michael Acceptor: These intermediates are highly electrophilic and can react with glutathione (detoxification) or cellular proteins (toxicity).

Metabolic Pathway Visualization

Figure 1: Comparative metabolic activation pathways. MDO leads to direct enzyme inactivation, while 3-Thienyl generates electrophilic species.

Synthetic Protocols: Installing the Moieties

The Suzuki-Miyaura Cross-Coupling is the industry standard for installing both moieties onto a core scaffold. The 3-thienyl boronic acids are generally less stable to protodeboronation than their phenyl counterparts, requiring milder conditions.

General Protocol: Suzuki-Miyaura Coupling

Reagents:

-

Halide (Ar-X): Core scaffold (Bromide or Iodide preferred).

-

Boronic Species: 3,4-(methylenedioxy)phenylboronic acid OR 3-thienylboronic acid.

-

Catalyst:

(Robust) or -

Base:

(mild, soluble) or -

Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with Ar-X (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0–3.0 equiv).

-

Solvation: Add degassed solvent mixture (0.1 M concentration relative to halide).

-

Catalyst Addition: Add Pd catalyst (0.05 equiv / 5 mol%).

-

Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash column chromatography (Silica gel).

Critical Nuance for 3-Thienyl: Thiophene boronic acids are prone to protodeboronation (loss of the boron group). If yields are low:

-

Switch base to KF or

. -

Lower temperature to 60°C and extend time.

-

Use the MIDA boronate ester instead of the free acid for slow-release stability.

Synthetic Logic Diagram

Figure 2: Decision tree for Suzuki coupling conditions based on moiety stability.

References

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

-

Dansette, P. M., et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles.[2][3] Journal of the American Chemical Society.[2][4][5] Link

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Bioisosterism strategies in drug design. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Lassila, T., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Evaluation & Synthetic Pathways of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol Derivatives

Executive Summary

This technical guide analyzes the chemical architecture and potential bioactivity of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-X) and its derivatives. This scaffold represents a strategic hybridization of two privileged pharmacophores: the 1,3-benzodioxole (methylenedioxyphenyl, MDP) ring and the thiophene heterocycle, linked by a chiral carbinol bridge.

For drug development professionals, this molecule presents a dual-edged profile.[1] While the thiophene moiety offers bioisosteric advantages over phenyl rings (enhanced lipophilicity, altered metabolic liability), the MDP group acts as a potent mechanism-based inactivator of Cytochrome P450 enzymes. Consequently, this guide prioritizes the evaluation of metabolic stability and drug-drug interaction (DDI) potential alongside therapeutic efficacy in anti-inflammatory and antiproliferative domains.

Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct structural domains, each dictating specific biological interactions.

| Domain | Structural Feature | Pharmacological Implication |

| A | 3,4-Methylenedioxyphenyl (MDP) | CYP450 Inhibition: Acts as a "suicide substrate." The methylene carbon is oxidized to a carbene, which irreversibly coordinates with the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4). |

| B | 3-Thienyl Ring | Bioisosterism: Serves as a phenyl bioisostere but with higher electron density and distinct steric parameters. Thiophenes are often utilized to improve potency in anti-inflammatory agents (e.g., COX/LOX inhibitors). |

| C | Methanol Bridge (Carbinol) | Chirality & Metabolism: Introduces a chiral center (R/S enantiomers). The hydroxyl group facilitates H-bonding interactions with receptor pockets and serves as a site for Phase II conjugation (glucuronidation). |

Molecular Visualization: Interaction Pathways

The following diagram illustrates the critical signaling and metabolic pathways associated with this scaffold.

Figure 1: Dual-pathway analysis showing the therapeutic binding potential versus the metabolic inactivation risk (MIC formation) inherent to the MDP moiety.

Synthetic Strategy: Grignard Addition

To access this scaffold for biological testing, a convergent synthesis using Grignard reagents is the most robust approach. This method allows for the facile introduction of isotopic labels (e.g., deuterium on the carbinol carbon) for metabolic studies.

Reaction Scheme

The synthesis involves the nucleophilic addition of 3-thienylmagnesium bromide to piperonal (3,4-methylenedioxybenzaldehyde).

Figure 2: Convergent synthesis pathway via Grignard addition.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Reagent Preparation

-

Activate magnesium turnings (1.2 eq) by dry stirring under Argon for 20 mins.

-

Add 3-bromothiophene (1.0 eq) in anhydrous THF dropwise. Initiate reaction with a crystal of iodine if necessary. Reflux for 1 hour to ensure complete formation of 3-thienylmagnesium bromide .

Step 2: Coupling

-

Cool the Grignard solution to 0°C.

-

Dissolve Piperonal (3,4-methylenedioxybenzaldehyde, 0.9 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitoring: Check consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

Step 3: Workup & Purification

-

Quench reaction with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane -> 15% EtOAc/Hexane.

-

Validation: 1H NMR should show the characteristic singlet (approx. 5.9 ppm) for the methylenedioxy protons and the carbinol proton (approx. 5.8 ppm).

Bioactivity & Mechanistic Evaluation[3]

CYP450 Mechanism-Based Inactivation

The presence of the methylenedioxyphenyl (MDP) group requires immediate assessment of CYP inhibition. The MDP moiety is oxidized to a carbene intermediate, which binds irreversibly to the heme iron of CYP450s, forming a Metabolite-Intermediate Complex (MIC) .

-

Relevance: This mechanism is identical to that of Piperine and MDMA. It suggests this molecule acts as a synergist , potentially potentiating the effects of co-administered drugs by inhibiting their metabolism.

-

Key Assay: Spectral difference binding assay. A characteristic absorption peak at 455 nm indicates the formation of the inhibitory complex.

Potential Therapeutic Applications

Based on the thiophene-MDP hybrid structure, the following activities are predicted and should be screened:

-

Anticancer (Tubulin Polymerization Inhibition):

-

Analogous to Combretastatin A-4 and Chalcones. The structural rigidity and lipophilicity allow intercalation into the colchicine-binding site of tubulin.

-

-

Anti-inflammatory (COX/LOX Inhibition):

-

Thiophene derivatives are established COX-2 inhibitors. The MDP group often reduces oxidative stress, potentially offering a dual mechanism (enzyme inhibition + antioxidant).

-

Standardized Assay Protocols

In Vitro CYP Inhibition Screen (Spectral Assay)

Objective: To quantify the formation of the MIC (Metabolite-Intermediate Complex).

Materials:

-

Rat or Human Liver Microsomes (RLM/HLM).

-

NADPH regenerating system.

-

Test Compound: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (10-50 µM).

Protocol:

-

Incubation: Mix Microsomes (1 mg/mL protein) with the test compound in phosphate buffer (pH 7.4).

-

Baseline Scan: Record the UV-Vis spectrum (400–500 nm) of the oxidized mixture.

-

Initiation: Add NADPH to the sample cuvette (buffer to reference).

-

Measurement: Scan repeatedly for 15 minutes.

-

Data Analysis: Look for the time-dependent appearance of a peak at 455 nm .

-

Interpretation: A peak at 455 nm confirms mechanism-based inactivation (suicide inhibition).

-

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., HeLa, MCF-7).

Protocol:

-

Seed cells (5,000/well) in 96-well plates; incubate 24h.

-

Treat with serial dilutions of the target compound (0.1 – 100 µM).

-

Incubate for 48h at 37°C.

-

Add MTT reagent (5 mg/mL); incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

References

-

Sigma-Aldrich. Product Detail: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol. Retrieved from

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Retrieved from

-

Ibrahim, S. R. M., et al. (2024).[3] Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from

-

Kalgutkar, A. S., et al. (2005). Functionalized thiophenes as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

Correia, M. A., et al. (1995). Inhibition of Cytochrome P450 Enzymes by Methylenedioxyphenyl Compounds. Methods in Enzymology. Retrieved from

Sources

Thienyl-Substituted Benzyl Alcohol Analogs: Strategic Bioisosterism in Drug Design

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological dimensions of thienyl-substituted benzyl alcohol analogs. In medicinal chemistry, the incorporation of a thienyl moiety—either as a substituent on a benzyl alcohol scaffold (biaryl system) or as a direct bioisosteric replacement of the phenyl ring (thienylmethanol)—is a high-value strategy. This modification modulates lipophilicity, alters metabolic clearance, and exploits specific electronic interactions (e.g., sulfur lone-pair bonding) unavailable to the parent phenyl compounds. This guide provides actionable protocols for synthesis and critical analysis of the metabolic liabilities associated with the thiophene ring.

Structural Significance & Bioisosterism

The transition from a standard benzyl alcohol to a thienyl-substituted analog represents a calculated shift in physicochemical properties.

Phenyl vs. Thienyl: The Bioisosteric Rationale

While benzene and thiophene are classical bioisosteres, they are not identical.[1] The thiophene ring is electron-rich (π-excessive) compared to benzene, and the sulfur atom introduces a dipole moment and potential for specific hydrogen-bond acceptance.

| Feature | Phenyl-Substituted Benzyl Alcohol | Thienyl-Substituted Analog | Impact on Drug Design |

| Electronic Nature | Thienyl analogs often show higher affinity for lipophilic pockets and cation- | ||

| Bond Angles | 120° (Hexagonal) | ~93° (C-S-C) / ~111° (C-C-C) | The smaller C-S-C angle alters the vector of substituents, potentially improving fit in sterically constrained active sites. |

| Lipophilicity (LogP) | Baseline | Generally Lower | Thiophene is slightly more polar than benzene due to the sulfur heteroatom, often improving solubility. |

| Metabolism | CYP450 Hydroxylation / Glucuronidation | S-Oxidation / Epoxidation | CRITICAL: Thiophene introduces a "structural alert" for reactive metabolite formation (see Section 4).[2][3][4] |

Structural Classes

-

Biaryl Systems: A benzyl alcohol core with a thienyl substituent (e.g., [4-(2-thienyl)phenyl]methanol).[2] Used to extend the scaffold into hydrophobic sub-pockets.

-

Core Replacements: Direct replacement of the phenyl ring with thiophene (e.g., (thiophen-2-yl)methanol).[2] Used to reduce molecular weight and alter ring geometry.[2]

Synthetic Methodologies

The most robust route to thienyl-substituted benzyl alcohols is the Suzuki-Miyaura Cross-Coupling of halobenzyl alcohols with thienylboronic acids. This modular approach tolerates the free hydroxyl group, provided conditions are optimized to prevent oxidation.

Experimental Workflow: Suzuki Coupling

Reaction: 4-Bromobenzyl alcohol + 2-Thienylboronic acid

Protocol: Palladium-Catalyzed Cross-Coupling

-

Reagents: 4-Bromobenzyl alcohol (1.0 equiv), 2-Thienylboronic acid (1.2 equiv), Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).[2]

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v).[2]

Step-by-Step Procedure:

-

Degassing (Crucial): Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Reason: Dissolved oxygen oxidizes the phosphine ligands, deactivating the Pd catalyst.

-

Loading: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last to minimize exposure to air before the inert atmosphere is re-established.

-

Reaction: Seal the vessel and heat to 90°C for 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2][5] The thiophene ring increases the organic solubility, so ensure thorough extraction.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

Figure 1: Palladium-catalyzed cross-coupling mechanism for generating the biaryl scaffold.

Pharmacological Applications (SAR)

The incorporation of thiophene is often driven by the need to improve potency against specific receptors, such as the GluN2B subunit of NMDA receptors or kinase targets.

Case Study: GluN2B Antagonists

Research into NMDA receptor antagonists has demonstrated that replacing a phenyl ring with a thiophene bioisostere can significantly enhance affinity.[2][6]

-

Mechanism: The thiophene sulfur atom can engage in specific interactions with residues like cysteine or serine in the binding pocket, which the phenyl ring cannot.

-

Data Comparison (Representative):

| Compound Scaffold | Substituent | Ki (nM) - GluN2B | Selectivity (vs |

| Phenyl Core | 4-OH | 57 | Low |

| Thienyl Analog | 4-OH (Benzylic) | 204 | Moderate |

| Thienyl Analog | H (De-hydroxylated) | 26 | High |

Insight: In this specific series, the thienyl ring without the benzylic hydroxyl group (Compound 8a in literature) showed an 8-fold higher affinity than the hydroxylated analog, suggesting that while the thiophene core is beneficial, the polarity of the alcohol must be carefully tuned [1].

Metabolic Considerations: The "Structural Alert"

While pharmacologically potent, the thiophene ring is a known structural alert in drug development due to bioactivation.[3][4][7][8]

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the thiophene sulfur.

-

Michael Addition: These electrophilic species can react with glutathione (detoxification) or cellular proteins (toxicity/hepatotoxicity).[2]

Mitigation Strategy

-

Block Metabolic Sites: Substituted thiophenes (e.g., putting a chlorine or methyl group at the 5-position) are generally more stable than unsubstituted thiophenes because they block the primary site of enzymatic oxidation.

-

Monitor: Early ADME screening must include glutathione trapping assays to detect reactive metabolites.[2]

Visualization of Metabolic Activation

Figure 2: Bioactivation pathways of thiophene moieties leading to potential toxicity or detoxification.[2]

References

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Source: National Institutes of Health (PMC) URL:[2][Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS Publications) URL:[2][Link][2]

-

Synthesis and Anti-Proliferative Activity of Thieno[2,3-b]Pyridine Analogues. Source: National Institutes of Health (PubMed) URL:[2][Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Molecular weight and physical constants of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a reliable resource for researchers.

Molecular and Physicochemical Profile

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a secondary alcohol featuring a 3,4-methylenedioxyphenyl group (also known as a piperonyl group) and a thiophen-3-yl moiety attached to a carbinol center. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the biologically significant methylenedioxy group suggests potential applications as a building block in drug discovery.

Table 1: Calculated and Estimated Physical Constants of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀O₃S | Deduced from Structure |

| Molecular Weight | 234.27 g/mol | Calculated |

| Appearance | White to off-white solid | Estimated based on analogs[1][2] |

| Melting Point | Not Determined | Likely a crystalline solid with a melting point above room temperature, similar to di(3-thienyl)methanol (61-62 °C)[1]. |

| Boiling Point | Not Determined | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related structures[3]. |

| pKa | Not Determined | The hydroxyl group is expected to have a pKa typical for a secondary alcohol. |

Synthesis Methodology: A Grignard Approach

The most logical and established method for the synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is through a Grignard reaction. This involves the preparation of a 3-thienyl Grignard reagent followed by its reaction with piperonal (3,4-methylenedioxybenzaldehyde).

Synthesis Workflow

Caption: Synthetic workflow for 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol via Grignard reaction.

Experimental Protocol

Part 1: Formation of 3-Thienylmagnesium Bromide [4][5]

-

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask until the purple color of the iodine disappears.

-

Allow the flask to cool to room temperature.

-

Dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 3-bromothiophene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a gentle reflux and the formation of a cloudy grey-to-brown solution.

-

Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until the magnesium is consumed. The resulting solution is the Grignard reagent, 3-thienylmagnesium bromide.

-

Part 2: Reaction with Piperonal and Work-up

-

Materials:

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

3-Thienylmagnesium bromide solution (from Part 1)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, dissolve piperonal (1.0 equivalent) in anhydrous THF.

-

Cool the piperonal solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared 3-thienylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred piperonal solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol.

-

Structural Elucidation

The structure of the synthesized 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the characteristic peaks for the methylenedioxy protons, the aromatic protons of the phenyl and thienyl rings, and the carbinol proton.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, which should correspond to the calculated value of 234.27 g/mol .

-

Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the C-O bonds of the ether and alcohol.

Potential Applications and Further Research

The structural motifs present in 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol suggest several avenues for further research and application:

-

Medicinal Chemistry: The methylenedioxyphenyl group is a common feature in many biologically active compounds. The thiophene ring is a versatile scaffold in drug design, known to exhibit a wide range of pharmacological activities. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

-

Materials Science: Thiophene-containing compounds are of great interest in the development of organic electronic materials, such as conducting polymers and organic thin-film transistors. The specific substitution pattern of this molecule could be explored for the synthesis of new functional materials.

Safety Considerations

Standard laboratory safety precautions should be followed when handling the reagents and performing the synthesis described in this guide. Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

The Good Scents Company. 2-thienyl methanol. [Link]

-

Organic Syntheses. 3-Bromothiophene. [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Preprints.org. [Link]

-

Kwon, G.-C.; Choi, E. H.; Kim, I. T. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules2012 , 17, 11456-11468. [Link]

-

NIST. 3,4-Methylenedioxyphenyl acetone. [Link]

-

PubChem. Phenyl(thiophen-3-yl)methanol. [Link]

-

Kwon, G.-C.; Choi, E. H.; Kim, I. T. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. PMC. [Link]

Sources

Conformational Analysis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

The following guide serves as an authoritative technical whitepaper on the conformational analysis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-4). This document is structured for medicinal chemists and structural biologists requiring a rigorous framework for analyzing this specific pharmacophore.

Part 1: Executive Summary & Structural Deconstruction

The Target Molecule

The molecule is a diarylmethanol derivative featuring two distinct aromatic systems linked by a chiral carbinol center (

-

Ring A: 3,4-(Methylenedioxy)phenyl (1,3-benzodioxol-5-yl).[1] A planar, electron-rich system with a fused dioxole ring.

-

Ring B: 3-Thienyl (thiophen-3-yl).[1] A five-membered heteroaromatic ring, distinct from 2-thienyl due to the vector of the sulfur lone pairs relative to the rotation axis.

-

Linker: Chiral Methanol (

).

Significance of Conformation

In drug design, this scaffold represents a "privileged structure" often serving as a bioisostere for diphenylmethanol (found in antihistamines and anticholinergics). The conformational preference of the 3-thienyl group (syn/anti relative to the carbinol H) and the rotational barrier of the benzodioxole moiety dictate the molecule's ability to fit into hydrophobic pockets (e.g., CYP450 active sites or GPCRs).

Degrees of Freedom

To analyze the conformational landscape, we define three critical torsion angles:

-

(Benzodioxole Rotation):

-

(Thiophene Rotation):

-

(Hydroxyl Rotation):

Part 2: Computational Methodology (SOP)

This section outlines a self-validating protocol for determining the global minimum and rotational barriers.

Computational Workflow

The analysis must move from low-level mechanics to high-level quantum theory to ensure accuracy without computational waste.

Protocol Causality

-

Why B3LYP/6-311++G(d,p)? The diffuse functions (++) are critical for accurately modeling the lone pair interactions on the Thiophene Sulfur and Dioxole Oxygens, which drive the conformational preference via

delocalization. -

Why 3-Thienyl focus? Unlike 2-thienyl, the 3-thienyl attachment allows for two distinct low-energy rotamers where the Sulfur atom can be distal or proximal to the hydroxyl group without severe steric clash, creating a flatter potential energy surface (PES).

Part 3: Conformational Landscape & Interactions

Intramolecular Hydrogen Bonding (IMHB)

The global minimum is stabilized by competing intramolecular interactions.

-

Interaction A (

): A weak hydrogen bond (distance ~2.2 Å) forming a pseudo-5-membered ring. This locks the -

Interaction B (

): Sulfur is a poor hydrogen bond acceptor compared to oxygen, but the dispersive nature of sulfur often creates a stabilizing "non-bonded" contact. -

Interaction C (

): The hydroxyl proton pointing toward the center of the thiophene ring (T-shaped interaction).

Predicted Global Minimum

Based on analogous diaryl carbinols, the gauche-gauche conformation is the predicted global minimum.

-

The

bond bisects the angle between the two aromatic planes (minimizing -

The

bond aligns syn-clinal to the

Rotational Barriers

-

Benzodioxole Barrier: ~3-4 kcal/mol. The planar nature of the fused ring reduces steric bulk compared to a 3,4-dimethoxy analog, allowing freer rotation.

-

Thiophene Barrier: ~1-2 kcal/mol. The 3-thienyl group has a low barrier to rotation, meaning the molecule exists as a dynamic ensemble at physiological temperature (37°C).

Part 4: Experimental Validation Protocols

To validate the computational model, the following spectroscopic experiments are required.

NMR Spectroscopy ( & NOE)

-

Scalar Coupling (

): Measure the coupling constant between the carbinol proton and the hydroxyl proton in dry DMSO-- Hz indicates a fixed conformation with a dihedral angle ~90°.

- Hz indicates free rotation or averaging.

-

NOE (Nuclear Overhauser Effect): Irradiate the carbinol proton (

).-

Observation: Strong NOE to the thiophene

and benzodioxole

-

IR Spectroscopy (Dilution Study)

-

Method: Record FTIR spectra in

at varying concentrations (10 mM to 0.1 mM). -

Analysis:

-

Intermolecular H-bond: Broad band shifts to higher frequency upon dilution.

-

Intramolecular H-bond: Sharp band at ~3550-3600

that remains invariant upon dilution. This confirms the

-

Part 5: Data Summary Table

| Parameter | Value (Predicted) | Experimental Method | Significance |

| Global Min Energy | 0.0 kcal/mol | DFT (B3LYP) | Most abundant conformer |

| Rotamer B Energy | +1.2 kcal/mol | DFT | Minor population at 37°C |

| 3620 | FTIR ( | Non-bonded OH | |

| 3580 | FTIR ( | Intramolecular H-bond | |

| 4.5 Hz | Rotational averaging | ||

| LogP | 2.8 - 3.2 | HPLC | Lipophilicity (Membrane perm.) |

References

-

Chemical Identity: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol.[1] Sigma-Aldrich Catalog, Product No. [Market Availability], CAS: 944527-64-4.

-

Methodology (DFT): Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016 . Link

-

Thiophene Conformation: Lunazzi, L., et al. "Conformational studies of 2- and 3-substituted thiophenes by NMR and ab initio calculations." Journal of Organic Chemistry, 1998 , 63(25), 9496-9501. Link

-

Benzodioxole Structure: Mudgal, M. M., et al. "Crystal structure and conformational analysis of 1,3-benzodioxole derivatives." Journal of Molecular Structure, 2010 , 984(1-3), 14-20. Link

-

IMHB in Carbinols: Nishio, M. "CH/

hydrogen bonds in organic and bioorganic chemistry." Tetrahedron, 2005 , 61(29), 6923-6950. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a valuable diarylmethanol derivative. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will cover reagent preparation, reaction execution under anhydrous conditions, product isolation, and purification. Safety considerations are emphasized throughout, reflecting the hazardous nature of Grignard reagents.[3][4][5][6]

Introduction and Significance

Diarylmethanols are a critical structural motif found in numerous biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals and materials.[7][8] The target molecule, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, combines the pharmacologically significant 3,4-methylenedioxyphenyl group, present in compounds like MDA, with a versatile thienyl moiety.[9] This structure makes it a promising candidate for further derivatization in drug discovery programs.

The Grignard reaction is the chosen synthetic route due to its efficiency in forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophilic carbonyl carbon.[2][10] In this specific application, we will first prepare 3,4-(methylenedioxy)phenylmagnesium bromide and then react it with 3-thiophenecarboxaldehyde to yield the desired secondary alcohol.[1]

Reaction Scheme & Mechanism

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: 5-Bromo-1,3-benzodioxole reacts with magnesium metal in an anhydrous ether solvent to form 3,4-(methylenedioxy)phenylmagnesium bromide.[10][11]

-

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde.[10][12]

-

Acidic Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic workup to yield the final alcohol product.[13][14]

Reaction Mechanism Overview:

Caption: Overall workflow of the two-stage Grignard synthesis.

Materials and Equipment

Reagents & Chemicals

| Chemical Name | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties | Supplier |

| 5-Bromo-1,3-benzodioxole | 2635-13-4 | C₇H₅BrO₂ | 201.02 | Liquid, d=1.669 g/mL | Sigma-Aldrich[15][16] |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Solid | Fisher Scientific |

| 3-Thiophenecarboxaldehyde | 498-62-4 | C₅H₄OS | 112.15 | Liquid, d=1.28 g/mL | Sigma-Aldrich[17][18] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent, highly flammable | Various |

| Iodine (I₂) | 7553-56-2 | I₂ | 253.81 | Solid, for initiation | Various |

| Hydrochloric Acid (HCl), 3M | 7647-01-0 | HCl | 36.46 | Aqueous solution | Various |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution | Various |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | Aqueous solution | Various |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent | Various |

| Diethyl Ether (for extraction) | 60-29-7 | C₄H₁₀O | 74.12 | Solvent, highly flammable | Various |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | Solid stationary phase | Various |

| Hexanes/Ethyl Acetate (for chromatography) | Mixture | Mixture | Variable | Solvents, flammable | Various |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet and bubbler

-

Schlenk line (recommended for optimal anhydrous conditions)[3]

-

Glass syringes and needles

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile gloves.[3][4]

Experimental Protocol

CRITICAL SAFETY NOTE: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[4][5][6] This entire procedure must be conducted in a certified chemical fume hood.[5] All glassware must be rigorously dried in an oven (overnight at >120 °C) and assembled while hot, then allowed to cool under a stream of inert gas (Nitrogen or Argon).[19][20] Anhydrous solvents are absolutely essential for the success of the reaction.[20][21][22]

Part A: Preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide

-

Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser, addition funnel, and a rubber septum for the inert gas inlet. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Add magnesium turnings (1.35 g) to the flask. Briefly flame-dry the flask under vacuum (if using a Schlenk line) or while flushing with inert gas to remove any final traces of adsorbed water. Add a single, small crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface.

-

Initiation: Add 20 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 5-bromo-1,3-benzodioxole (11 g) in 50 mL of anhydrous THF.[11]

-

Reaction Start: Add a small portion (~5 mL) of the bromobenzene solution from the addition funnel to the stirring magnesium suspension. The reaction mixture may need gentle warming with a heating mantle to initiate.[11] Signs of initiation include the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux of the solvent.[1] The reaction is exothermic.[4]

-

Grignard Formation: Once the reaction has started, add the remainder of the bromobenzene solution dropwise from the addition funnel at a rate that maintains a steady reflux.[11] Have an ice-water bath ready to control the reaction temperature if the reflux becomes too vigorous.[23]

-

Completion: After the addition is complete, continue to stir the mixture and gently heat to 50-60°C for an additional hour to ensure all the magnesium has reacted.[11] The resulting dark, grayish-brown solution is the Grignard reagent and should be used immediately.[11]

Part B: Reaction with 3-Thiophenecarboxaldehyde

-

Aldehyde Preparation: While the Grignard reagent is being prepared, dissolve 3-thiophenecarboxaldehyde (5.0 g) in 30 mL of anhydrous THF in a separate dry flask.

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.

-

Addition: Slowly add the solution of 3-thiophenecarboxaldehyde to the stirring Grignard reagent via syringe or cannula. The addition should be dropwise to control the exothermic reaction.[1] A color change and formation of a precipitate will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Extraction

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and 20 mL of 3M HCl. This step protonates the alkoxide and dissolves the magnesium salts.[14] Caution: This quenching process can be highly exothermic and may cause splashing. Perform this step slowly in the fume hood.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

-

Layer Separation: Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then 50 mL of brine (to reduce the amount of dissolved water).[19]

-

Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.[24]

-

Solvent Removal: Decant or filter the dried solution away from the sodium sulfate and concentrate the solvent using a rotary evaporator to yield the crude product, likely an oil or a semi-solid.

Part D: Purification

-

Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). Monitor the separation by Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the fractions containing the desired product (visualized by UV light or an appropriate stain on TLC).

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol as a purified solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons from both the methylenedioxyphenyl and thienyl rings (approx. 6.7-7.4 ppm). A singlet for the methylenedioxy protons (approx. 5.9-6.0 ppm). A singlet or doublet for the methine proton (CH-OH) (approx. 5.5-5.8 ppm). A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the methylenedioxy carbon (approx. 101 ppm), and the methine carbon (approx. 70-75 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹). C-O stretching (approx. 1040-1250 cm⁻¹). |

| Mass Spec (ESI) | A peak corresponding to the molecular ion [M]+ or adducts such as [M+Na]+. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Troubleshooting and Field Insights

-

Failure to Initiate Grignard Reaction: This is the most common failure point. Ensure all glassware is bone-dry.[19] Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[19] A small amount of 1,2-dibromoethane can also be used as an initiator.[22]

-

Low Yield: This can be caused by moisture contamination, which quenches the Grignard reagent.[20] Another cause is the formation of a biphenyl side product (Wurtz coupling), which can be minimized by slow addition of the aryl halide and maintaining a moderate temperature.[19][22]

-

Oily Product that Won't Solidify: The product may be an oil at room temperature. If purity is confirmed by NMR, this is acceptable. If impurities are present, re-purification by chromatography or trituration with a non-polar solvent like petroleum ether may be necessary to induce crystallization.[19]

Experimental Logic Diagram:

Caption: Logical flow of the synthesis protocol with decision points.

References

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google Vertex AI Search.

- What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Grignard Reaction. (n.d.). American Chemical Society.

- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate.

- CHM 244 Lab Practical- Grignard Reactions. (n.d.).

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).

- Why is anhydrous ether used in preparation of the Grignard reagent? (2018, January 5). Quora.

- Synthesis of b. 3.4-methylene dioxy-phenyl-magnesium bromide. (n.d.). PrepChem.com.

- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.

- Grignard Reaction. (n.d.). Alfa Chemistry.

- The Grignard Reaction. (n.d.).

- Enantioselective synthesis of diarylmethanols using microbial transformation. (n.d.).

- The Grignard Reaction. (n.d.).

- The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps.

- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.

- 1-Bromo-3,4-(methylenedioxy)benzene 97 2635-13-4. (n.d.). Sigma-Aldrich.

- 1-Bromo-3,4-(methylenedioxy)benzene | C7H5BrO2 | CID 75831. (n.d.). PubChem.

- 2635-13-4 | CAS DataBase. (n.d.). ChemicalBook.

- 3-Thiophenecarboxaldehyde. (n.d.). ChemBK.

- 498-62-4 | 3-Thiophenecarboxaldehyde. (n.d.). ChemScene.

- 3-Thiophenecarboxaldehyde 98 498-62-4. (n.d.). Sigma-Aldrich.

- 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Open Library Publishing Platform.

- Deoxygenation of diarylmethanols with dilute mineral acid. (2025, August 6). ResearchGate.

- A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. (n.d.). PMC.

- Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate.

- Grignard Synthesis of Triphenylmethanol. (n.d.). Scribd.

- Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. (2000, December 11). PubMed.

Sources

- 1. britthipple.com [britthipple.com]

- 2. researchgate.net [researchgate.net]

- 3. dchas.org [dchas.org]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. researchgate.net [researchgate.net]

- 8. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. prepchem.com [prepchem.com]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. 1-溴-3,4-(亚甲基二氧基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1-Bromo-3,4-(methylenedioxy)benzene | C7H5BrO2 | CID 75831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. chemscene.com [chemscene.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. community.wvu.edu [community.wvu.edu]

- 21. quora.com [quora.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. quora.com [quora.com]

- 24. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

Application Note: Chemoselective Catalytic Oxidation of Heteroaromatic Carbinols

This Application Note is structured to provide high-fidelity, reproducible protocols for the catalytic oxidation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (referred to herein as Substrate-OH ) to its corresponding ketone.

The protocols prioritize chemoselectivity to preserve the acid-sensitive 1,3-benzodioxole (methylenedioxy) ring and the oxidation-prone thiophene sulfur.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The transformation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol to its ketone is a critical step in the synthesis of anticonvulsant pharmacophores and heteroaromatic scaffolds. This substrate presents a "dual-sensitivity" challenge:

-

Acid Sensitivity: The methylenedioxy acetal bridge is susceptible to hydrolysis under acidic conditions (pH < 4), leading to catechol degradation.

-

Sulfur Sensitivity: The thiophene ring is electron-rich and prone to electrophilic attack (halogenation) or S-oxidation (sulfoxide formation) if aggressive oxidants (e.g., unbuffered NaOCl, Peracids) are used.

Therefore, stoichiometric Cr(VI) reagents and acidic protocols are contraindicated . This guide details two catalytic, neutral-pH methods validated for high-value intermediates.

Reaction Scheme

The target transformation involves the removal of two hydrogen atoms to form the carbonyl, driven by a catalytic cycle regenerating the oxidant.

| Parameter | Specification |

| Substrate | 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol |

| Product | (3,4-Methylenedioxyphenyl)(3-thienyl)methanone |

| Critical Quality Attribute | No S-oxidation; Retention of acetal; <0.1% Metal residue |

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate method for your scale and constraints.

Caption: Decision tree for selecting between Ley Oxidation (TPAP) and Stahl Oxidation (Cu/TEMPO) based on scale and purity constraints.

Protocol A: TPAP/NMO (Ley Oxidation)

Best for: Small scale (<1g), rapid kinetics, and absolute preservation of acid-sensitive groups.

Mechanism & Rationale

Tetrapropylammonium perruthenate (TPAP) acts as a mild, soluble source of Ru(VII).[1] The cycle is catalytic (typically 5 mol%) and driven by N-methylmorpholine N-oxide (NMO) which re-oxidizes the reduced Ru species.

-

Why here? TPAP is non-acidic and operates at room temperature, preventing acetal hydrolysis.

Materials

-

Catalyst: TPAP (5 mol%)

-

Co-oxidant: NMO (1.5 equiv)

-

Dessicant: Powdered 4Å Molecular Sieves (Activated) - Critical for catalyst turnover.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Substrate Solution: Dissolve Substrate-OH (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Additives: Add NMO (1.5 equiv) and activated powdered 4Å molecular sieves (500 mg per mmol substrate). Stir for 5 minutes.

-

Note: The sieves remove water produced during the cycle, preventing catalyst deactivation.

-

-

Initiation: Add TPAP (0.05 equiv) in one portion.

-

Reaction: Stir at room temperature.

-

Visual Cue: The reaction typically turns a dark green/black color.

-

Monitoring: Check TLC every 15 minutes. (Eluent: 20% EtOAc/Hexanes). Product is less polar than starting material.

-

-

Quench & Filtration: Once conversion is >98%, dilute with Et2O (precipitates reduced Ruthenium salts). Filter the slurry through a short pad of silica gel or Celite.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude ketone.

Protocol B: Cu(I)/TEMPO (Stahl Aerobic Oxidation)

Best for: Scale-up (>5g), "Green" chemistry requirements, and avoiding Ruthenium contamination.

Mechanism & Rationale

This method utilizes a Copper(I) salt with a bipyridine ligand and TEMPO as a radical mediator.[2] Oxygen (from air) is the terminal oxidant.

-

Why here? It is highly selective for benzylic-type alcohols. The conditions are basic/neutral (N-methylimidazole), protecting the acetal.

Materials

-

Catalyst: [Cu(MeCN)4]OTf (5 mol%) or CuBr/Bipyridine.

-

Mediator: TEMPO (5 mol%).

-

Base: N-Methylimidazole (NMI) (10 mol%).

-

Oxidant: Ambient Air (balloon or open flask).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure

-

Catalyst Mix: In a flask, dissolve [Cu(MeCN)4]OTf (5 mol%) and TEMPO (5 mol%) in MeCN.

-

Color Change: Solution will appear reddish-brown.[3]

-

-

Substrate Addition: Add Substrate-OH (1.0 equiv).

-

Activation: Add NMI (10 mol%). The solution typically darkens.

-

Oxidation: Stir vigorously open to the air (or with an O2 balloon for faster rates).

-

Critical: High stir rates are essential for oxygen mass transfer.

-

-

Monitoring: Monitor by TLC or HPLC. Reaction time is typically 2–6 hours.

-

Endpoint: The reaction mixture often changes from brown/red to green/blue upon completion (indicating Cu(II) formation and substrate consumption).[4]

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with aqueous EDTA or NH4Cl/NH4OH buffer (to sequester Copper).

-

Wash with Brine, Dry over Na2SO4.[5]

-

-

Purification: Flash chromatography (if necessary).

Analytical Validation (QC)

To validate the integrity of the product, compare experimental data against these expected parameters.

| Analytical Method | Expected Signal (Key Markers) | Interpretation |

| 1H NMR (CDCl3) | δ ~6.05 ppm (s, 2H) | Methylenedioxy protons. (Must remain a singlet. Splitting indicates ring opening). |

| δ ~7.0 - 7.5 ppm (m) | Aromatic protons (Phenyl + Thienyl). | |

| Absence of δ ~4.8-5.8 | Disappearance of the benzylic CH-OH proton confirms oxidation. | |

| IR Spectroscopy | ~1640 - 1660 cm⁻¹ | Strong C=O stretch (Conjugated ketone). |

| No broad band ~3400 cm⁻¹ | Absence of O-H stretch. | |

| HPLC (Reverse Phase) | Shift to longer Retention Time | Ketone is significantly less polar than the alcohol. |

Visualizing the Catalytic Cycle (Cu/TEMPO)

Caption: Simplified Stahl Catalytic Cycle. Cu(I) activates O2 to oxidize TEMPO-H back to the active nitroxyl radical species.

Troubleshooting & Safety

Common Failure Modes

-

Stalled Reaction (TPAP):

-

Cause: Water contamination.

-

Fix: Ensure Molecular Sieves are freshly activated (flame dried under vacuum). Add more TPAP (1-2 mol%).

-

-

Over-oxidation (Sulfoxide formation):

-

Cause: If using NaOCl/TEMPO (Bleach method) instead of the recommended methods.

-

Fix: Stick to Cu/TEMPO or TPAP. If using bleach, strictly buffer to pH 9.0 and use stoichiometric control.

-

-

Low Yield (Cu/TEMPO):

-

Cause: Oxygen starvation.

-

Fix: Increase stir rate or switch from balloon to O2 bubbling (sparging).

-

Safety Hazards

-

Thiophene Derivatives: Often possess strong, unpleasant odors. Work in a well-ventilated fume hood.

-

TPAP: A strong oxidant in solid form. Do not mix with flammable solvents in the solid state; dissolve first.

-

Precursor Regulations: While this specific thiophene ketone is a research intermediate, researchers should be aware that 3,4-methylenedioxyphenyl ketones are a monitored structural class in some jurisdictions. Ensure compliance with local regulations regarding diverted precursors.

References

-

TPAP Method (Ley Oxidation): Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1][6] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[1][6] Synthesis, 1994(7), 639-666.[1]

-

Cu/TEMPO Method (Stahl Oxidation): Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[7][2][4] Journal of the American Chemical Society, 133(42), 16901–16910.

-

Thiophene Compatibility: Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235-237. (Demonstrates sensitivity of thiophenes/thioethers to harsh oxidants, validating the need for mild catalytic methods).

-

General Review of Heterocycle Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Sources

- 1. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Aerobic Alcohol Oxidation Solutions [sigmaaldrich.com]

- 5. Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine - Issuu [issuu.com]

- 6. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Friedel-Crafts Alkylation with 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

This Application Note and Protocol is designed to provide a rigorous technical guide for the Friedel-Crafts alkylation using 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol . This specific diarylmethanol serves as a highly reactive, electrophilic precursor for synthesizing triarylmethane scaffolds, which are critical pharmacophores in medicinal chemistry (e.g., Endothelin Receptor Antagonists).

Executive Summary & Scientific Rationale

The compound 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-4) represents a specialized class of "activated" diarylmethanols. Its reactivity is defined by the synergistic stabilization of the benzylic carbocation by two electron-rich systems:

-

1,3-Benzodioxole (Methylenedioxyphenyl): Strong

-donation from the oxygen lone pairs stabilizes the positive charge. -

Thiophene Ring: Acts as a super-aromatic stabilizer, making the resulting carbocation significantly more stable than a standard diphenylmethyl cation.

The Challenge: While the carbocation is stable, the thiophene ring is acid-sensitive. The use of harsh Lewis acids (e.g., AlCl

The Solution: This protocol utilizes a "Soft Lewis Acid" approach (using BF

Mechanistic Analysis & Pathway

The reaction proceeds via an

Reaction Mechanism Diagram

The following diagram illustrates the ionization, resonance stabilization, and nucleophilic capture.

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation. The resonance-stabilized cation is the key intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Alcohol Substrate | Electrophile | 1.0 | 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol |

| Nucleophile (Ar-H) | Substrate | 1.2 - 2.0 | Phenol, Anisole, Indole, or Xylene |

| BF | Catalyst | 0.1 - 1.0 | Lewis Acid. Freshly distilled preferred. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous, 0.1 M concentration |

| TFA | Alt. Catalyst | 2.0 | Use for highly electron-rich nucleophiles |

Method A: Lewis Acid Catalyzed (Standard)

Best for coupling with moderately electron-rich arenes (e.g., anisole, alkylbenzenes).

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Alcohol Substrate (1.0 mmol) and the Nucleophile (1.2 mmol) in anhydrous DCM (10 mL).

-

Activation: Cool the solution to 0°C using an ice bath.

-

Catalysis: Dropwise add BF

OEt-

Observation: The solution should transiently turn a deep color (often red or purple), indicating the formation of the diarylmethyl cation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (or HPLC).

-

Endpoint: Disappearance of the alcohol spot.

-

-

Quench: Quench with sat. aq. NaHCO

(10 mL). -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Brønsted Acid Mediated (Mild)

Best for highly sensitive nucleophiles (e.g., indoles, pyrroles) where Lewis acids might cause polymerization.

-

Dissolution: Dissolve Alcohol Substrate (1.0 mmol) and Nucleophile (1.1 mmol) in DCM (10 mL).

-

Addition: Add Trifluoroacetic Acid (TFA) (2.0 equiv) dropwise at RT.

-

Note: TFA acts as both catalyst and solvent modifier.

-

-

Stirring: Stir at RT for 1-4 hours.

-

Workup: Neutralize carefully with solid NaHCO

before adding water to prevent vigorous effervescence. Extract and purify as above.

Critical Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

| Observation | Diagnosis | Corrective Action |

| Black Tar / Polymer | Thiophene polymerization due to high acidity. | Switch from BF |

| Dimer Formation | Self-etherification of the alcohol (2 R-OH | Increase the equivalents of the Nucleophile (to 3.0 equiv) to outcompete the alcohol. |

| No Reaction | Cation too stable (reversible reaction). | Use a more ionizing solvent mixture (e.g., DCM/Nitromethane 4:1) to support the cation.[3] |

| Regio-isomers | Attack at multiple sites on the nucleophile. | Lower temperature to enhance kinetic control; use steric bulk on the nucleophile to direct substitution. |

Stability of the Cation

The 3,4-(Methylenedioxy)phenyl-(3-thienyl)methyl cation is exceptionally stable.

-

Implication: It is a "soft" electrophile. It prefers to react with "soft" nucleophiles (e.g., thiols, electron-rich aromatics) rather than "hard" nucleophiles.

-

Reduction: If a hydride source (e.g., Triethylsilane, Et

SiH) is added instead of an arene, the alcohol will be reduced to the corresponding methane (Ionic Hydrogenation). This is a useful side-reaction to be aware of.

References

- General Friedel-Crafts Methodology: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963-1965.

-

Alkylation with Diarylmethanols: Rueping, M., et al. "Brønsted Acid Catalyzed Friedel‐Crafts Reactions of Benzylic Alcohols." Advanced Synthesis & Catalysis, 2006 , 348(10‐11), 1397-1403. Link